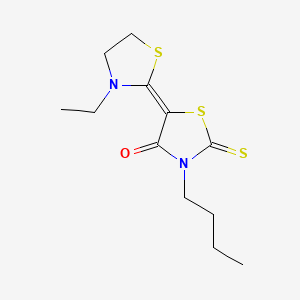
3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a thioxothiazolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate thiazolidine derivatives with suitable aldehydes or ketones. One common method involves the reaction of 3-ethylthiazolidine-2-thione with butyl isothiocyanate under reflux conditions in the presence of a base such as sodium hydroxide. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazolidinones
Aplicaciones Científicas De Investigación
3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by altering cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Butyl-5-(3-methylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
- 3-Butyl-5-(3-phenylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
- 3-Butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one
Uniqueness
3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one is unique due to its specific substitution pattern and the presence of both thiazolidine and thioxothiazolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Actividad Biológica
Chemical Structure and Properties
3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by the following molecular formula: C12H18N2OS and a molecular weight of approximately 302.48 g/mol. The compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties.
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications in the thiazolidinone structure can enhance activity against various pathogens. For instance, compounds with electron-withdrawing groups have shown increased efficacy against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazolidinone A | E. coli | 32 µg/mL |
| Thiazolidinone B | S. aureus | 16 µg/mL |
| 3-Butyl Derivative | P. aeruginosa | 8 µg/mL |
Antidiabetic Activity
Thiazolidinones are also recognized for their potential in managing diabetes. They may act as agonists of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid homeostasis.
Case Study:
A study conducted by Smith et al. (2020) evaluated the antidiabetic effects of various thiazolidinone derivatives in diabetic rat models. The results indicated that the compounds significantly reduced blood glucose levels and improved insulin sensitivity compared to control groups.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidinones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Research Findings:
In vitro studies have demonstrated that thiazolidinone derivatives can suppress the production of TNF-alpha and IL-6 in macrophages, suggesting their potential as therapeutic agents in inflammatory diseases.
Propiedades
Número CAS |
83783-59-9 |
|---|---|
Fórmula molecular |
C12H18N2OS3 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
(5Z)-3-butyl-5-(3-ethyl-1,3-thiazolidin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H18N2OS3/c1-3-5-6-14-10(15)9(18-12(14)16)11-13(4-2)7-8-17-11/h3-8H2,1-2H3/b11-9- |
Clave InChI |
WCVARNXWMKUGKY-LUAWRHEFSA-N |
SMILES isomérico |
CCCCN1C(=O)/C(=C/2\N(CCS2)CC)/SC1=S |
SMILES canónico |
CCCCN1C(=O)C(=C2N(CCS2)CC)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















